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Compound of Interest

Compound Name: Bis(2-ethylhexyl) terephthalate

Cat. No.: B1667314

Introduction

Di(2-ethylhexyl) terephthalate (DEHT), a non-phthalate plasticizer, is increasingly used as a
substitute for ortho-phthalates like di(2-ethylhexyl) phthalate (DEHP) in food packaging
materials, particularly polyvinyl chloride (PVC) films.[1][2] While considered safer, it is crucial to
monitor its migration from packaging into foodstuffs to ensure consumer safety and regulatory
compliance. The migration of chemical substances from food contact materials (FCMSs) is
regulated by authorities such as the European Commission (under Regulation (EU) No
10/2011) and the U.S. Food and Drug Administration (FDA).[3][4] This protocol outlines a
comprehensive method for determining the specific migration of DEHT from plastic food
packaging into food simulants using gas chromatography-mass spectrometry (GC-MS).

Principle

The protocol is based on the principle of specific migration testing, where the food packaging
material is exposed to a food simulant under controlled conditions of time and temperature that
mimic the intended use of the packaging.[5] Following exposure, the food simulant is analyzed
to quantify the amount of DEHT that has leached from the material. The results are then
compared against the specific migration limit (SML) established by regulatory bodies to assess
compliance.

Experimental Protocol

1. Apparatus and Materials
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Analytical Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-
MS).

GC Column: HP-5MS (30 m x 0.25 mm x 0.25 um) or equivalent 5% phenyl-
methylpolysiloxane column.[6]

Glassware: Volumetric flasks, beakers, pipettes, glass vials with screw caps, and migration
cells.

Equipment: Analytical balance, oven or incubator, hot press (for sample preparation if
needed), ultrasonic bath.[7]

Reagents and Standards:

o

DEHT analytical standard (=98% purity).

o Internal Standard (e.qg., Triphenyl phosphate).

o Solvents: HPLC or GC-grade n-hexane, acetonitrile, methanol, ethyl acetate.[8]
o Food Simulants (as per Regulation (EU) No 10/2011):

= Simulant A: 10% ethanol (v/v) in distilled water (for aqueous foods).

» Simulant B: 3% acetic acid (w/v) in distilled water (for acidic foods).

» Simulant D1: 50% ethanol (v/v) in distilled water (for alcoholic foods and as a fatty food
simulant).

» Simulant D2: Vegetable oil (e.qg., olive oil) or isooctane (for fatty foods).[2][9]
. Sample Preparation

Cut the food packaging material into test specimens of known surface area (e.g., 1 dm2).
Handle samples with clean forceps to avoid contamination.

Clean the surface of the specimens by gently wiping with distilled water and then drying, if
necessary, to remove any surface contaminants.[7]
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For rigid containers, the migration test can be performed by filling the article with the
selected food simulant.[9] For films and flexible packaging, a migration cell is used, allowing
single-sided contact, or the sample is fully immersed.[1]

. Migration Procedure

Select the appropriate food simulant(s) and test conditions (time and temperature) based on
the intended use of the packaging material as specified in regulatory guidelines (e.g., EU
Regulation 10/2011). A common test condition for long-term storage at room temperature is
10 days at 40°C.[10]

Place the prepared test specimen in contact with a known volume of the food simulant. The
standard ratio is 6 dm? of packaging material per 1 kg (or 1 L) of food simulant.[11]

Seal the migration cell or container to prevent evaporation and place it in an oven or
incubator set to the selected temperature for the specified duration.

At the end of the exposure period, remove the test specimen. The simulant is now ready for
extraction and analysis.

. Preparation of Calibration Standards

Prepare a stock solution of DEHT (e.g., 1000 mg/L) in a suitable solvent like hexane or
acetonitrile.

Perform serial dilutions of the stock solution to prepare a series of working standard
solutions with concentrations ranging from approximately 0.05 mg/L to 10 mg/L.

Spike each working standard with a constant concentration of the internal standard.
. Extraction of DEHT from Food Simulants

For Aqueous Simulants (A, B):

o Transfer a known volume (e.g., 10 mL) of the simulant into a separatory funnel.

o Add the internal standard.
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o Perform a liquid-liquid extraction (LLE) by adding 10 mL of n-hexane and shaking
vigorously for 2-3 minutes.[12]

o Allow the layers to separate and collect the organic (n-hexane) layer. Repeat the
extraction twice.

o Combine the organic extracts and concentrate them to a final volume of 1 mL under a
gentle stream of nitrogen.

e For Fatty Simulants (D1, D2 - Olive Oil):
o Dilute a known amount of the olive oil simulant with n-hexane.

o A clean-up step using Solid Phase Extraction (SPE) with a Florisil or C18 cartridge may be
necessary to remove lipids.[12]

o Elute the DEHT from the SPE cartridge with a suitable solvent (e.g., ethyl acetate), add
the internal standard, and concentrate the eluate to 1 mL.

6. GC-MS Analysis
e Injection: Inject 1 L of the final extract into the GC-MS system in splitless mode.[6]
e GC Conditions (Example):

o Injector Temperature: 250°C.[6]

o Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]

o Oven Temperature Program: Start at 105°C for 1 min, ramp to 180°C at 3°C/min, hold for
4 min, then ramp to 290°C at 10°C/min and hold for 0.5 min.[6]

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.[6]

o Acquisition Mode: Selected lon Monitoring (SIM) for higher sensitivity and specificity.
Monitor characteristic ions for DEHT (e.g., m/z 149, 167, 207) and the internal standard.
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7. Quantification

e Construct a calibration curve by plotting the ratio of the DEHT peak area to the internal
standard peak area against the concentration of the DEHT standards.

o Calculate the concentration of DEHT in the food simulant (C_simulant) in mg/L using the
regression equation from the calibration curve.

o Calculate the specific migration (M) in mg per kg of food or mg per dm? of packaging surface
area.

o In mg/kg of food: Assuming 1 kg of food is in contact with 6 dm? of packaging: M (mg/kg) =
C_simulant (mg/L) x (Volume of simulant (L) / Mass of food simulant equivalent (kg)).

o In mg/dm2: M (mg/dm?) = (C_simulant (mg/L) x Volume of simulant (L)) / Surface area of
sample (dm?).

Data Presentation

The following table summarizes representative migration data for phthalates and their
substitutes from various studies.
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Food
. Packaging . Test Migration
Plasticizer ] Simulant/Fo o Reference
Material Conditions Level
od
) 72 hours, 4.17 ppm
DEHP PVC Film 90% Ethanol [7]
25°C (mg/L)
15 sec,
"Substantial
DEHP PVC Film Olive Qil Microwave [7]
amounts"
(700W)
5 min,
Plastic ) Upto7.5
DBP ] Water Microwave [6]
Container pg/L
(850W)
PVC Cling Fatty Food B Exceeded 1.5
DEHP ] ) Not specified [2]
Film Simulant mg/kg SML
Meat Meat Product 13.22 - 28.20
DEHP _ 28 days, 4°C [11]
Packaging (50% fat) mg/kg
Meat Meat Product 6.12-11.11
DBP . 28 days, 4°C [11]
Packaging (50% fat) mg/kg
PVC Cling Fatty Food - Lower than
DEHT ] ) Not specified [1]
Film Simulant DEHP
Mandatory Visualization
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Caption: Workflow for DEHT migration testing from food packaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1667314?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

